3-Amino-2-bromo-4-picoline
Overview
Description
The compound 3-Amino-2-bromo-4-picoline is a derivative of picoline, which is a methylated analog of pyridine. It is characterized by the presence of an amino group at the 3-position and a bromine atom at the 2-position of the picoline ring. This structure makes it a valuable intermediate in the synthesis of various quinolines and other nitrogen-containing heterocycles, which are of interest in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related bromoquinolines has been demonstrated through a palladium-catalyzed isocyanide insertion followed by intramolecular cyclization, as shown in the facile synthesis of 2-amino-3-bromoquinolines . Additionally, the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids, which shares a halogen at the 3-position similar to 3-Amino-2-bromo-4-picoline, involves the synthesis of an amino intermediate and subsequent halogenation using the Sandmeyer reaction . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 3-Amino-2-bromo-4-picoline.
Molecular Structure Analysis
The molecular structure of 3-Amino-2-bromo-4-picoline can be inferred from studies on similar compounds. For instance, the robust hydrogen-bonded motif between 2-amino-4-picolinium and malonate drives the self-assembly of supramolecular networks, as observed in the crystal lattice of isostructural compounds involving 2-amino-4-picolinium . This suggests that the amino and bromo substituents on the picoline ring can significantly influence the molecular interactions and crystal packing of the compound.
Chemical Reactions Analysis
The reactivity of bromine in bromo derivatives of amine complexes, such as those with picoline, indicates that bromine can act as a good leaving group . This property is crucial for further chemical transformations, such as nucleophilic substitution reactions, which could be applicable to 3-Amino-2-bromo-4-picoline. The presence of the amino group also opens up possibilities for reactions involving this functional group, such as transamination or coupling reactions.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 3-Amino-2-bromo-4-picoline are not directly reported, insights can be drawn from related compounds. For example, the thermal stability of a complex involving 2-amino-5-picolinium was investigated using DTA/TG analyses . Such analyses could be applied to 3-Amino-2-bromo-4-picoline to determine its thermal behavior. Additionally, the presence of an amino group typically contributes to the compound's solubility in water and its ability to form hydrogen bonds, which can affect its melting point, boiling point, and overall stability.
Scientific Research Applications
Synthesis of Complex Compounds
3-Amino-2-bromo-4-picoline is utilized in various synthetic processes. For instance, it has been employed in the regioselective synthesis of 2-amino-5-bromo-3-nitro-4-picoline, a precursor for drug candidates (Bhattacharya et al., 2007). Additionally, its derivative, 2-bromo-4-methylnicotinonitrile, has been synthesized as a strategic building block for nevirapine, an HIV treatment drug (Longstreet et al., 2013).
Catalysis and Supramolecular Chemistry
In the field of catalysis and supramolecular chemistry, derivatives of 3-Amino-2-bromo-4-picoline have been used. For example, bromo-picoline and tributyltin-picoline building blocks, prepared from amino-picoline compounds, were utilized in Stille-type coupling procedures to synthesize various substituted bipyridines (Schubert et al., 2000). Moreover, its reaction with palladium(II) and platinum(II) complexes has been studied for the understanding of rotational barriers in supramolecular complexes (Fuss et al., 1999).
Novel Synthetic Methods and Applications
Various research has been conducted to explore new synthetic methods and applications of 3-Amino-2-bromo-4-picoline. For instance, bromocyanohydroborane complexes have been synthesized from amine- and phosphine-dihydrocyanoboranes and bromine, utilizing picoline as a component (Györi et al., 1994). Similarly, a facile synthesis of 2-aminonicotinaldehyde, involving the bromination of 2-amino-3-picoline, has been developed (Moormann et al., 1987).
Oxidation and Binding Studies
The compound has been used in oxidation studies, such as the investigation of picoline oxidation over specific catalysts (Shishido et al., 2003). Also, research involving radioligand binding experiments with NO synthase inhibitors used 2-amino-4-picoline as a potent and nonselective inhibitor for the three human NO synthase isoenzymes (Boer et al., 2000).
Safety And Hazards
“3-Amino-2-bromo-4-picoline” is sold by Sigma-Aldrich “as-is”, and the buyer assumes responsibility to confirm product identity and/or purity . The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
properties
IUPAC Name |
2-bromo-4-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGNAHOAQQVKDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560032 | |
Record name | 2-Bromo-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-bromo-4-picoline | |
CAS RN |
126325-50-6 | |
Record name | 2-Bromo-4-methyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126325-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2-bromo-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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